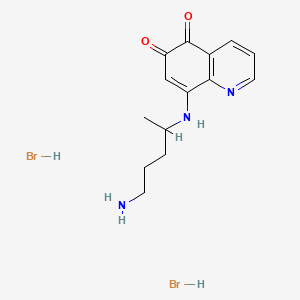
5,6-Orthoquinone Primaquine Dihydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Orthoquinone Primaquine Dihydrobromide is a derivative of primaquine, an antimalarial agent. This compound is known for its role as an active metabolite of primaquine, which is used in the treatment and prevention of malaria. The compound is characterized by its quinone structure, which is crucial for its biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Orthoquinone Primaquine Dihydrobromide involves the oxidation of primaquine. Primaquine is metabolized by the enzyme cytochrome P450 2D6 (CYP2D6) to form 5-hydroxyprimaquine, which is then further oxidized to form 5,6-Orthoquinone Primaquine . This process can be carried out in vitro using chemical oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Orthoquinone Primaquine Dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form other quinone derivatives.
Reduction: It can be reduced back to its hydroquinone form.
Substitution: The quinone structure allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
5,6-Orthoquinone Primaquine Dihydrobromide has several scientific research applications:
Chemistry: Used as a model compound to study redox reactions and quinone chemistry.
Biology: Investigated for its role in oxidative stress and redox biology.
Wirkmechanismus
The mechanism of action of 5,6-Orthoquinone Primaquine Dihydrobromide involves its redox cycling ability. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress is believed to be responsible for its antimalarial activity as well as its potential toxicity . The primary molecular targets include erythrocytes, where the compound induces hemolysis in G6PD deficient individuals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Primaquine: The parent compound, used as an antimalarial agent.
5-Hydroxyprimaquine: An intermediate metabolite in the formation of 5,6-Orthoquinone Primaquine.
8-Aminoquinoline: A related compound with similar antimalarial properties.
Uniqueness
5,6-Orthoquinone Primaquine Dihydrobromide is unique due to its specific quinone structure, which imparts distinct redox properties and biological activities. Its ability to generate ROS and induce oxidative stress sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C14H19Br2N3O2 |
|---|---|
Molekulargewicht |
421.13 g/mol |
IUPAC-Name |
8-(5-aminopentan-2-ylamino)quinoline-5,6-dione;dihydrobromide |
InChI |
InChI=1S/C14H17N3O2.2BrH/c1-9(4-2-6-15)17-11-8-12(18)14(19)10-5-3-7-16-13(10)11;;/h3,5,7-9,17H,2,4,6,15H2,1H3;2*1H |
InChI-Schlüssel |
HAVLKPWGTIKRNC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCN)NC1=CC(=O)C(=O)C2=C1N=CC=C2.Br.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


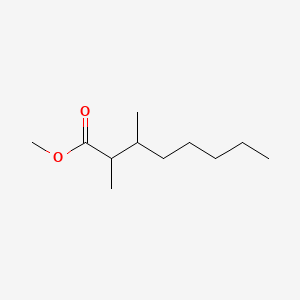
![sodium;(2S,3S,4S,5R,6R)-6-[[(2S,3S,5R)-3-azido-5-[2,4-dioxo-5-(trideuteriomethyl)pyrimidin-1-yl]oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13858978.png)
![(E)-4-[tert-butyl(diphenyl)silyl]oxy-7-trimethylsilylhept-2-en-6-ynal](/img/structure/B13858980.png)
![(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(3-oxo-1-decenyl)-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)-d15](/img/structure/B13858992.png)
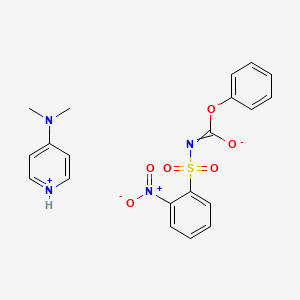
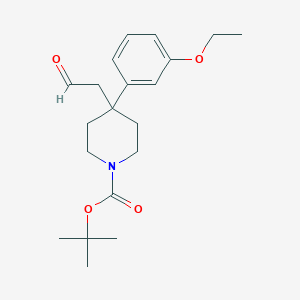
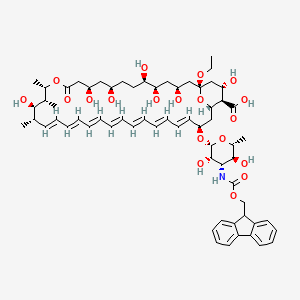
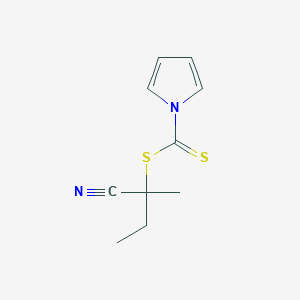
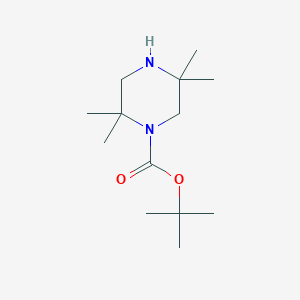
![2,2,2-trifluoro-N-[(Z)-2H-pyrazin-5-ylideneamino]acetamide](/img/structure/B13859017.png)
![4-benzyl-3-[(E)-2-methylbut-2-enoyl]-1,3-oxazolidin-2-one](/img/structure/B13859022.png)

![5-Pentyl-2-[4-(trifluoromethoxy)phenyl]pyrimidine](/img/structure/B13859044.png)
![(7a,17b)-17-Hydroxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]androst-4-en-3-one](/img/structure/B13859053.png)
